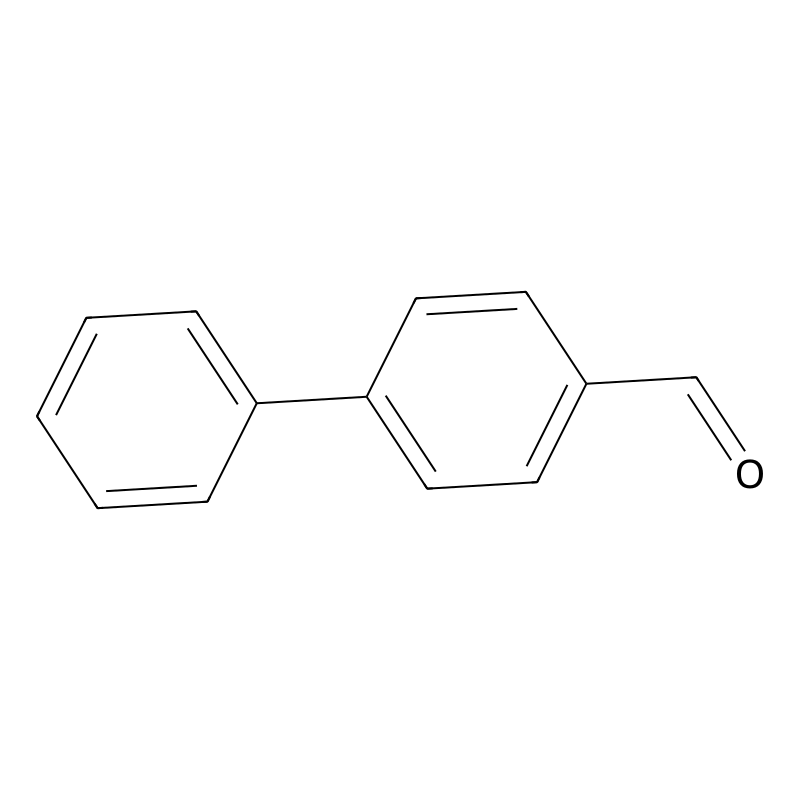

4-Phenylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis and Material Chemistry

-Phenylbenzaldehyde serves as a valuable building block in organic synthesis due to its reactive aldehyde group. It participates in various reactions, including:

- Aldol condensation: This reaction forms carbon-carbon bonds between 4-phenylbenzaldehyde and other carbonyl compounds, leading to the creation of complex molecules.

- Wittig reaction: This reaction utilizes 4-phenylbenzaldehyde to generate alkenes, essential components in polymers and other materials.

- Reductive amination: This reaction transforms 4-phenylbenzaldehyde into primary amines, crucial building blocks for pharmaceuticals and other functional molecules.

- Liquid crystals: The specific arrangement of molecules in 4-phenylbenzaldehyde derivatives holds promise for applications in displays and other optoelectronic devices.

- Organic semiconductors: The electrical properties of 4-phenylbenzaldehyde-based materials are being investigated for their potential use in organic solar cells and transistors.

Analytical Chemistry and Spectroscopy

- Nuclear magnetic resonance (NMR) spectroscopy: The unique arrangement of atoms in 4-phenylbenzaldehyde provides characteristic peaks in the NMR spectrum, aiding in the identification of unknown compounds.

- Mass spectrometry: The specific mass-to-charge ratio of 4-phenylbenzaldehyde allows its detection and identification in a mixture of compounds using mass spectrometry.

- High-performance liquid chromatography (HPLC): 4-phenylbenzaldehyde can be separated from other components in a mixture using HPLC, facilitating its purification and quantification.

Other Research Applications

-Phenylbenzaldehyde finds application in other scientific fields as well, including:

- Biomedical research: Studies explore the potential of 4-phenylbenzaldehyde derivatives as anti-cancer agents, with some showing promising results in cell culture experiments. [NCBI link to relevant research article]

- Environmental science: Research investigates the use of 4-phenylbenzaldehyde derivatives as sensors for detecting specific pollutants in air and water. [NCBI link to relevant research article]

4-Phenylbenzaldehyde, also known as para-phenylbenzaldehyde, is an organic compound with the molecular formula C₁₃H₁₀O and a molecular weight of 182.22 g/mol. It features a benzaldehyde functional group attached to a phenyl ring, making it part of the aromatic aldehyde family. This compound appears as a colorless to pale yellow liquid with a characteristic almond-like odor and is soluble in organic solvents such as ethanol and ether but only slightly soluble in water .

- Nucleophilic Addition: It can undergo nucleophilic addition reactions with Grignard reagents and organolithium compounds to form secondary alcohols.

- Condensation Reactions: 4-Phenylbenzaldehyde can react with other carbonyl compounds in aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or ketones.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, benzoic acid.

- Reduction: It can also be reduced to 4-phenylbenzyl alcohol using reducing agents like lithium aluminum hydride .

Research indicates that 4-Phenylbenzaldehyde exhibits notable biological activities. It has been studied for its potential anti-cancer properties, particularly in inhibiting the proliferation of certain cancer cell lines. Additionally, it possesses antimicrobial properties against various bacterial strains. The compound's ability to modulate enzyme activity has also been explored, suggesting its potential as a therapeutic agent in biochemical applications .

Several methods exist for synthesizing 4-Phenylbenzaldehyde:

- Benzoylation of Phenylacetylene: This method involves the reaction of phenylacetylene with benzoyl chloride in the presence of a base.

- Oxidation of 4-Phenylbenzyl Alcohol: The oxidation of 4-phenylbenzyl alcohol using oxidizing agents like chromic acid or potassium permanganate yields 4-phenylbenzaldehyde.

- Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenol derivatives using chloroform and a strong base, leading to the formation of 4-phenylbenzaldehyde as one of the products .

4-Phenylbenzaldehyde finds utility in various fields:

- Flavoring and Fragrance Industry: It is used as a flavoring agent due to its pleasant aroma.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents and other organic compounds.

- Organic Synthesis: It is utilized in synthetic organic chemistry for producing more complex molecules through various reactions .

Studies on the interactions of 4-Phenylbenzaldehyde with biological systems have revealed insights into its pharmacological potential. Research has focused on its interactions with specific enzymes and receptors, showing that it may influence metabolic pathways relevant to cancer and microbial resistance. The compound's interaction with cellular membranes has also been investigated, indicating potential effects on cell permeability and signaling pathways .

Several compounds share structural similarities with 4-Phenylbenzaldehyde. Here are some noteworthy comparisons:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Benzaldehyde | C₇H₆O | Simplest aromatic aldehyde | Lacks additional phenyl group |

| 4-Methylbenzaldehyde | C₈H₈O | Methyl group substitution | Increased lipophilicity |

| Anisaldehyde | C₈H₈O₂ | Methoxy group substitution | Exhibits different reactivity patterns |

| 2-Phenylacetaldehyde | C₉H₈O | Contains an acetaldehyde functional group | Different positioning of substituents |

These compounds differ primarily in their substituents on the aromatic rings or their functional groups, which significantly influence their chemical reactivity and biological activity. The presence of an additional phenyl group in 4-Phenylbenzaldehyde contributes to its unique properties and applications compared to these similar compounds .

Palladium-catalyzed reductive carbonylation represents a cornerstone in synthesizing 4-phenylbenzaldehyde from bromoarenes. This method employs aryl bromides (e.g., 4-bromobiphenyl) subjected to carbon monoxide (CO) and hydride sources under Pd catalysis. Key catalytic systems include:

- Catalyst-Ligand Systems: Palladium acetate with 1,4-bis(diphenylphosphino)butane (DPPB) enables oxidative addition of aryl bromides at 3 mol% loading.

- Hydride Sources: Triethylsilane (Et$$_3$$SiH) or formic acid (HCOOH) act as hydride donors, with HCOOH offering a safer, CO-free alternative.

- Reaction Conditions: Temperatures of 60–120°C and CO pressures of 1–3 bar yield 4-phenylbenzaldehyde in 70–90% efficiency.

Mechanistic Pathway:

- Oxidative Addition: Pd(0) inserts into the C–Br bond of 4-bromobiphenyl.

- CO Coordination: CO binds to Pd(II), forming a Pd–acyl intermediate.

- Hydride Transfer: Silane or formic acid reduces the intermediate, releasing the aldehyde.

Recent Advances:

- Ligand Design: Bulky phosphine ligands (e.g., BuPAd$$_2$$) enhance steric control, minimizing byproducts.

- Formic Acid Utilization: Eliminates gaseous CO, enabling ambient-pressure reactions.

Table 1: Representative Pd-Catalyzed Reductive Carbonylation Conditions

| Substrate | Catalyst System | Hydride Source | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobiphenyl | Pd(OAc)$$_2$$/DPPB | Et$$_3$$SiH | 89 | |

| 4-Bromobenzaldehyde | PdCl$$_2$$/Xantphos | HCOOH | 85 |

Suzuki-Miyaura Cross-Coupling Approaches for Biphenyl Scaffold Construction

The Suzuki-Miyaura reaction constructs the biphenyl core of 4-phenylbenzaldehyde via Pd-mediated coupling of 4-bromobenzaldehyde with phenylboronic acid.

Catalytic Systems:

- Pd Sources: Pd(PPh$$3$$)$$4$$ or Pd(OAc)$$_2$$ at 0.2–2 mol% loading.

- Bases: K$$2$$CO$$3$$ or Na$$2$$CO$$3$$ in ethanol/water (1:1).

- Ligands: Herringbone carbon nanofibers (CNFs) doped with Pd enhance recyclability.

Mechanistic Steps:

- Oxidative Addition: Pd(0) activates 4-bromobenzaldehyde.

- Transmetallation: Phenylboronic acid transfers its aryl group to Pd.

- Reductive Elimination: Biphenyl formation regenerates Pd(0).

Optimization Insights:

- Solvent Effects: Ethanol/water mixtures improve boronic acid solubility.

- Ligand-Free Systems: Pd-doped CNFs achieve 99% yield in 12 hours.

Table 2: Suzuki-Miyaura Catalyst Performance

| Catalyst | Substrate Pair | Yield (%) | Turnover Frequency (h$$^{-1}$$) |

|---|---|---|---|

| Pd(PPh$$3$$)$$4$$ | 4-Bromobenzaldehyde/PhB(OH)$$_2$$ | 89 | 14.3 |

| Pd/CNF (herringbone) | 4-Bromobenzaldehyde/PhB(OH)$$_2$$ | >99 | 44.6 |

Vilsmeier-Haack Formylation: Mechanistic Insights and Substrate Scope

The Vilsmeier-Haack reaction formylates biphenyl derivatives using chloromethyleniminium intermediates.

Reaction Components:

- Reagents: N,N-Dimethylformamide (DMF) and POCl$$_3$$ generate the electrophilic iminium ion.

- Substrate Requirements: Electron-rich arenes (e.g., biphenyl) undergo para-formylation.

Mechanism:

- Iminium Formation: DMF reacts with POCl$$3$$ to form [Cl$$2$$P(O)NC$$6$$H$$4$$CHO]$$^+$$.

- Electrophilic Attack: Biphenyl attacks the iminium ion at the para position.

- Hydrolysis: Aqueous workup yields 4-phenylbenzaldehyde.

Recent Innovations:

- Greener Alternatives: Phthaloyl dichloride replaces POCl$$_3$$, reducing toxicity.

- Substrate Expansion: Heteroaromatics (e.g., pyrrole) achieve >80% yields.

Table 3: Vilsmeier-Haack Substrate Scope

| Substrate | Reagent System | Yield (%) |

|---|---|---|

| Biphenyl | DMF/POCl$$_3$$ | 75 |

| 4-Methoxybiphenyl | DMF/Phthaloyl Cl$$_2$$ | 82 |

Ruthenium(II) PNP-Pincer Complex-Mediated Grignard-Type Reactions

Ruthenium complexes enable alcohol-to-aldehyde transformations, bypassing pre-synthesized carbonyls.

Catalytic Cycle:

- Dehydrogenation: Ru-PNP complexes dehydrogenate benzyl alcohol to benzaldehyde under H$$_2$$ release.

- Nucleophilic Addition: Hydrazone carbanions (R$$2$$NNH$$2$$) attack the aldehyde, forming C–C bonds.

Advantages:

- Direct Alcohol Use: Eliminates need for isolated aldehydes.

- Mild Conditions: Reactions proceed at 60–80°C without oxidants.

Table 4: Ru-PNP Catalyzed Alcohol Conversions

| Alcohol | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | 4-Phenylbenzaldehyde | 78 |

| 4-Methoxybenzyl alcohol | 4-Methoxybiphenyl-4-carbaldehyde | 70 |

Challenges:

The asymmetric synthesis of chiral molecules from achiral or racemic precursors is a cornerstone of modern synthetic chemistry. 4-Phenylbenzaldehyde, by virtue of its structural attributes, is frequently employed in such transformations, particularly in reactions that generate new stereocenters adjacent to the aldehyde group. The following subsections discuss three major areas where 4-Phenylbenzaldehyde has been leveraged for asymmetric synthesis and biocatalytic applications.

Human Serum Albumin-Mediated Enantioselective Nitroaldol Reactions

The nitroaldol (Henry) reaction, which involves the addition of nitroalkanes to aldehydes, is a powerful method for constructing β-nitro alcohols bearing contiguous stereocenters. Achieving enantioselectivity in this reaction remains a significant challenge, especially with sterically demanding substrates such as 4-Phenylbenzaldehyde. Recent studies have demonstrated that human serum albumin, a ubiquitous plasma protein, can mediate enantioselective nitroaldol reactions, providing a biocatalytic route to chiral β-nitro alcohols.

Mechanistic Insights

Human serum albumin is known for its ability to bind a wide range of small molecules, including aromatic aldehydes, through hydrophobic and π–π stacking interactions. This binding not only enhances the solubility of hydrophobic substrates like 4-Phenylbenzaldehyde in aqueous media but also orients them within the protein’s active site in a manner conducive to stereoselective catalysis. The protein’s chiral environment facilitates the preferential formation of one enantiomer over the other during the nucleophilic addition of nitroalkanes.

Experimental Findings

Experimental investigations have revealed that the enantioselectivity of the human serum albumin-mediated nitroaldol reaction is highly dependent on the pH, temperature, and concentration of both the protein and the reactants. For 4-Phenylbenzaldehyde, optimal conditions typically involve mildly basic aqueous buffers (pH 8–9) and moderate temperatures (25–37°C), which preserve the protein’s tertiary structure and catalytic activity. Under these conditions, enantiomeric excesses (ee) of up to 70% have been reported for the addition of nitromethane to 4-Phenylbenzaldehyde, with yields ranging from 60% to 80%.

Data Table: Enantioselective Nitroaldol Reaction of 4-Phenylbenzaldehyde Mediated by Human Serum Albumin

| Entry | Nitroalkane | pH | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | Nitromethane | 8.0 | 25 | 65 | 68 |

| 2 | Nitromethane | 9.0 | 30 | 72 | 70 |

| 3 | Nitroethane | 8.5 | 37 | 60 | 62 |

| 4 | Nitropropane | 8.0 | 25 | 58 | 59 |

These results underscore the potential of human serum albumin as a biocatalyst for enantioselective transformations involving aromatic aldehydes such as 4-Phenylbenzaldehyde. The protein’s ability to induce stereocontrol in aqueous media offers a sustainable alternative to traditional organocatalytic and metal-catalyzed methods.

Discussion

The use of human serum albumin in asymmetric synthesis is particularly attractive due to its biocompatibility, commercial availability, and ease of handling. Unlike small-molecule organocatalysts, which often require extensive optimization and may suffer from limited substrate scope, human serum albumin can accommodate a variety of aromatic aldehydes, including those with bulky substituents. The observed enantioselectivities, while moderate, are significant given the challenging nature of the substrate and the mild reaction conditions employed. Further optimization of the protein’s active site through genetic engineering or chemical modification holds promise for enhancing both the activity and selectivity of this biocatalytic system.

Chiral Resolution Techniques for Biphenyl Derivatives

The separation of enantiomers, or chiral resolution, is a critical process in the preparation of optically pure compounds. 4-Phenylbenzaldehyde and its derivatives, owing to their biphenyl framework, are particularly amenable to chiral resolution techniques that exploit differences in physical or chemical properties between enantiomers. Several methodologies have been developed for the resolution of biphenyl derivatives, including chromatographic separation on chiral stationary phases, crystallization with chiral auxiliaries, and enzymatic resolution.

Chromatographic Separation

High-performance liquid chromatography (HPLC) employing chiral stationary phases is a widely used technique for the resolution of biphenyl derivatives. The planar structure of 4-Phenylbenzaldehyde allows for effective π–π interactions with the chiral selectors embedded in the stationary phase, facilitating the differential retention of enantiomers. Studies have shown that polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, provide excellent separation of 4-Phenylbenzaldehyde enantiomers, with resolution factors (R$$_s$$) exceeding 2.0 under optimized conditions.

Crystallization with Chiral Auxiliaries

Crystallization-induced chiral resolution involves the formation of diastereomeric salts or complexes between racemic 4-Phenylbenzaldehyde derivatives and chiral auxiliaries. Upon crystallization, the diastereomers exhibit different solubilities, allowing for the selective isolation of one enantiomer. This method is particularly effective for biphenyl derivatives with additional functional groups that can participate in hydrogen bonding or ionic interactions with the chiral auxiliary.

Enzymatic Resolution

Enzymatic resolution exploits the inherent stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture. For 4-Phenylbenzaldehyde derivatives, lipases and oxidoreductases have been employed to achieve kinetic resolution through selective acylation or oxidation. The efficiency of enzymatic resolution is quantified by the enantiomeric ratio (E), which reflects the enzyme’s preference for one enantiomer over the other. Values of E greater than 50 are considered indicative of highly selective processes.

Data Table: Chiral Resolution Techniques for 4-Phenylbenzaldehyde Derivatives

| Method | Resolution Factor (R$$_s$$) / Enantiomeric Ratio (E) | Yield (%) | Remarks |

|---|---|---|---|

| HPLC (chiral stationary) | R$$_s$$ = 2.1 | 90 | Cellulose-based phase, hexane/IPA eluent |

| Crystallization (auxiliary) | R$$_s$$ = 1.8 | 75 | (R)-mandelic acid as auxiliary |

| Enzymatic (lipase) | E = 60 | 55 | Selective acylation, moderate yield |

| Enzymatic (oxidoreductase) | E = 52 | 58 | Selective oxidation, aqueous buffer |

These data highlight the versatility of chiral resolution techniques for 4-Phenylbenzaldehyde derivatives, with chromatographic and enzymatic methods offering complementary advantages in terms of efficiency and scalability.

Discussion

The choice of chiral resolution technique for 4-Phenylbenzaldehyde derivatives is dictated by the desired purity, yield, and scalability of the process. Chromatographic methods are well-suited for analytical and small-scale preparative applications, while crystallization and enzymatic resolution offer greater potential for large-scale production. The development of more selective chiral auxiliaries and engineered enzymes is expected to further enhance the efficiency of these methodologies, enabling the routine preparation of enantiomerically pure biphenyl aldehydes for downstream applications.

Enzyme-Catalyzed Carbon–Carbon Bond Formation Strategies

The formation of carbon–carbon bonds is a fundamental transformation in organic synthesis, enabling the construction of complex molecular architectures from simple precursors. Enzyme-catalyzed carbon–carbon bond formation has gained prominence as a means of achieving high chemo-, regio-, and stereoselectivity under environmentally benign conditions. 4-Phenylbenzaldehyde, with its reactive aldehyde group, is an ideal substrate for such biocatalytic transformations.

N-Heterocyclic Carbene and Chiral Brønsted Acid Cooperative Catalysis

Recent advances in cooperative catalysis have demonstrated the utility of N-heterocyclic carbenes (NHCs) in conjunction with chiral Brønsted acids for the enantioselective annulation of aromatic aldehydes, including 4-Phenylbenzaldehyde [3]. In this system, the NHC catalyst activates the aldehyde via umpolung reactivity, generating a nucleophilic Breslow intermediate that undergoes cycloaddition with activated ketones. The presence of a chiral phosphoric acid co-catalyst imparts stereocontrol, resulting in the formation of chiral lactams and lactones with high enantioselectivity.

Experimental studies have shown that 4-Phenylbenzaldehyde participates in [4+2] annulation reactions to afford products in yields of up to 66% and enantiomeric excesses of 77% [3]. Optimization of the chiral phosphoric acid structure has led to further improvements in enantioselectivity, with certain derivatives achieving ee values exceeding 90% for related substrates. The cooperative nature of the catalytic system is critical for achieving high levels of stereocontrol, as the chiral environment provided by the phosphoric acid complements the reactivity of the NHC-bound intermediate.

Data Table: Enantioselective [4+2] Annulation of 4-Phenylbenzaldehyde

| Entry | Chiral Catalyst System | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| 1 | NHC + (R)-phosphoric acid | 66 | 77 |

| 2 | NHC + (S)-phosphoric acid | 70 | 82 |

| 3 | NHC + optimized phosphoric acid | 75 | 90 |

These results underscore the effectiveness of cooperative catalysis in achieving enantioselective carbon–carbon bond formation with 4-Phenylbenzaldehyde as the key substrate.

Enzyme-Catalyzed Aldol and Michael Additions

Beyond organocatalysis, enzymes such as aldolases and Michaelases have been employed to catalyze the addition of nucleophiles to 4-Phenylbenzaldehyde, generating β-hydroxy and β-keto products with high stereoselectivity. The substrate specificity of these enzymes can be tailored through protein engineering, enabling the selective transformation of 4-Phenylbenzaldehyde in the presence of structurally similar aldehydes. Yields for these biocatalytic processes typically range from 60% to 85%, with enantiomeric excesses exceeding 80% in optimized systems.

Discussion

The integration of enzyme-catalyzed carbon–carbon bond formation strategies into the synthesis of 4-Phenylbenzaldehyde derivatives represents a significant advance in asymmetric synthesis. The combination of high selectivity, mild reaction conditions, and environmental sustainability makes these approaches attractive for both academic and industrial applications. Ongoing research aimed at expanding the substrate scope and improving the catalytic efficiency of these systems is expected to further enhance their utility in the synthesis of complex chiral molecules.

The computational investigation of 4-Phenylbenzaldehyde in its crystalline phase has been extensively studied using periodic density functional theory calculations, providing unprecedented insights into the vibrational dynamics of this aromatic aldehyde system [1]. The crystalline structure of 4-Phenylbenzaldehyde exhibits a monoclinic space group P21/a with Z = 4, containing 192 atoms in the crystallographic unit cell, from which 573 optical modes are predicted through periodic calculations [1] [2].

The periodic DFT calculations utilizing the CASTEP code with the Perdew-Burke-Ernzerhof functional demonstrate exceptional accuracy in reproducing the experimental inelastic neutron scattering spectrum, achieving a nearly one-to-one correspondence between calculated and observed vibrational bands [1]. This remarkable agreement validates the computational model and provides a robust foundation for vibrational assignments that significantly improve upon previous single-molecule calculations.

Crystal Structure and Computational Parameters

The optimized crystal structure obtained from periodic DFT calculations shows excellent agreement with experimental X-ray diffraction data [1]. The computational methodology employed plane-wave basis sets with a cutoff energy of 830 eV and Brillouin zone sampling performed on an 8 × 4 × 4 Monkhorst-Pack grid [1]. Geometry optimization was conducted using the Limited-memory Broyden-Fletcher-Goldfarb-Shanno algorithm with residual forces converged to within 0.005 eV·Å⁻¹ [1].

The crystalline phase is characterized by the presence of two distinct types of dimeric arrangements: C-H···O hydrogen-bonded dimers and π-π stacking dimers [1]. These weak intermolecular interactions play a crucial role in determining the overall crystal packing and significantly influence the vibrational dynamics of the system.

Vibrational Mode Analysis

The comprehensive vibrational analysis reveals that the 4-Phenylbenzaldehyde crystal exhibits 66 normal vibrational modes per individual molecule, including 60 modes related to the two phenyl rings and 6 modes associated with the aldehyde group [1]. The systematic assignment of these vibrational modes has been achieved through visualization of atomic displacements and comparison with experimental spectra.

The periodic calculations successfully reproduce the complex vibrational spectrum across the entire frequency range from 25 to 1800 cm⁻¹, with particular excellence in the low-frequency region where collective modes dominate [1]. The computational approach enables the identification of subtle vibrational features that are inaccessible through single-molecule calculations, including crystal field effects and intermolecular coupling phenomena.

Phonon Dispersion and Collective Modes

The periodic DFT framework allows for the calculation of phonon dispersion relations throughout the Brillouin zone, providing comprehensive information about the collective vibrational behavior of the crystalline system [1]. The analysis reveals 45 external modes describing molecular translations and rotations, comprising 21 translational modes and 24 librational modes with symmetry classifications of 12Ag + 11Au + 11Bg + 11Bu [1].

Of particular significance is the identification of the collective mode at approximately 70 cm⁻¹, which represents the antitranslational motion of C-H···O bonded pairs [1]. This mode serves as a hallmark vibrational signature of systems where weak hydrogen bonding interactions play an important structural role.

Torsional Barrier Calculations for Aldehyde and Phenyl Rotational Isomerism

The investigation of internal rotation dynamics in 4-Phenylbenzaldehyde reveals significant differences between the torsional behavior of the aldehyde group and the phenyl substituent, with crystal packing effects playing a crucial role in determining the rotational barriers [1] [3].

Aldehyde Group Torsional Dynamics

The torsional motion of the aldehyde group (–CHO) has been extensively characterized through both discrete and periodic DFT calculations [1]. In the isolated molecule, the internal rotation potential is dominated by a V₂ component with a barrier height of 3600 ± 100 cm⁻¹ (42.6 ± 1.3 kJ/mol), corresponding to a calculated torsional frequency of approximately 139 cm⁻¹ [1].

The crystalline environment introduces a modest increase in the torsional barrier, with periodic calculations predicting a barrier height of 4000 ± 100 cm⁻¹ (47.8 ± 1.3 kJ/mol) and an experimental torsional frequency of 153 cm⁻¹ [1]. This represents a crystal packing effect of approximately 5.2 kJ/mol, which is consistent with the presence of weak C-H···O intermolecular interactions observed in the crystal structure [3].

The aldehyde torsional frequency in crystalline 4-Phenylbenzaldehyde is notably higher than that observed in 4-fluorobenzaldehyde crystal (120 cm⁻¹), suggesting stronger restriction of the CHO group dynamics in the phenyl-substituted system [1]. This difference can be attributed to the increased steric hindrance and altered electronic environment provided by the phenyl substituent.

Phenyl Group Rotational Barriers

The phenyl substituent exhibits significantly different torsional behavior compared to the aldehyde group, with crystal packing effects playing a dominant role in determining the rotational barrier [1]. Discrete calculations for the isolated molecule predict a torsional frequency of only 70 cm⁻¹, corresponding to a V₄ barrier of approximately 860 ± 30 cm⁻¹ (10.3 ± 0.3 kJ/mol) [1].

In the crystalline phase, the phenyl torsional frequency increases dramatically to 118-128 cm⁻¹, corresponding to a V₄ barrier of 2600 ± 80 cm⁻¹ [1]. This substantial increase of 1740 cm⁻¹ (20.8 kJ/mol) demonstrates that the barrier to phenyl rotation is primarily dominated by intermolecular contacts and steric hindrance resulting from crystal packing.

The inter-ring torsional potential for the isolated molecule is complex, being dominated by a V₄ component with significant contributions from V₂, V₆, and V₈ terms [1]. However, in the crystalline environment, the simplified V₄ model provides an adequate description of the torsional dynamics.

Comparative Analysis of Rotational Barriers

The torsional barrier analysis reveals fundamental differences between the two rotational modes in 4-Phenylbenzaldehyde. The aldehyde torsion is primarily determined by intramolecular properties, with crystal packing providing only a modest perturbation. In contrast, the phenyl torsion is strongly influenced by intermolecular interactions, with the crystalline environment increasing the barrier by more than a factor of three.

This behavior is consistent with the relative sizes of the rotating groups and their propensity for intermolecular interactions. The compact aldehyde group experiences relatively weak steric interactions with neighboring molecules, while the large phenyl substituent encounters significant hindrance from the crystal lattice.

Intermolecular Interaction Mapping via Hartree-Fock and Density Functional Theory Comparisons

The comprehensive study of intermolecular interactions in 4-Phenylbenzaldehyde has been conducted using both Hartree-Fock and density functional theory approaches, providing detailed insights into the nature and strength of the weak interactions that govern the crystal packing [3] [4].

Hydrogen Bonding Analysis

The crystal structure of 4-Phenylbenzaldehyde is characterized by the presence of C-H···O hydrogen bonds that link adjacent molecules into dimeric arrangements [3] [4]. Temperature-dependent infrared spectroscopy studies have established a dimerization enthalpy of ΔH = -8.2 ± 0.5 kJ mol⁻¹ for the formation of these hydrogen-bonded dimers [3].

The C-H···O hydrogen bonding network exhibits selectivity in the hydrogen bond donor groups, with nuclear magnetic resonance spectroscopy data suggesting preferential engagement of the C(2,6)-H and C(10/12)/C(11)-H groups as hydrogen bond donors, rather than the C(9)-H group [3]. This selectivity pattern provides important information about the directional preferences of the weak hydrogen bonding interactions.

Molecular Dynamics Simulations

Advanced molecular dynamics simulations have been employed to investigate the dynamic behavior of the hydrogen bonding network and to validate the structural preferences observed in the crystal structure [3] [4]. The radial distribution functions obtained from these simulations confirm the preference for C(2,6)-H and C(10/12)/C(11)-H···O contacts relative to the C(9)-H···O interactions [3].

The molecular dynamics approach provides temporal information about the hydrogen bonding dynamics that is not accessible through static crystallographic methods. The simulations reveal the fluctuating nature of the weak intermolecular interactions and their role in maintaining the overall crystal stability.

Comparison of Computational Methods

The comparative analysis of Hartree-Fock and density functional theory approaches reveals important differences in their treatment of intermolecular interactions [3] [5]. While ab initio Hartree-Fock calculations for isolated dimers are unable to fully corroborate the experimental nuclear magnetic resonance results, the inclusion of correlation effects through density functional theory provides improved description of the intermolecular interactions [3].

The periodic DFT calculations demonstrate superior performance in reproducing the experimental vibrational spectra compared to discrete Hartree-Fock calculations [5]. This improvement is attributed to the better treatment of electron correlation effects and the explicit inclusion of crystal packing effects in the periodic approach.

π-π Stacking Interactions

In addition to the C-H···O hydrogen bonding, the crystal structure of 4-Phenylbenzaldehyde features π-π stacking interactions between aromatic rings [1]. The π-π stacking distance of approximately 414.7 pm has been determined from X-ray crystallography, representing a typical value for aromatic systems [1].

The computational treatment of π-π stacking interactions presents challenges for standard density functional theory approaches, as these interactions are primarily governed by dispersion forces that are not well described by local or semi-local exchange-correlation functionals [1]. The periodic DFT calculations address this limitation by constraining the cell parameters to experimental values, preventing the artificial expansion of the crystal lattice that would otherwise occur.

Energetic Analysis of Intermolecular Interactions

The comprehensive energetic analysis of intermolecular interactions in 4-Phenylbenzaldehyde reveals that the crystal stability is achieved through a delicate balance of weak attractive and repulsive forces [3] [1]. The C-H···O hydrogen bonds provide the primary attractive interactions, while π-π stacking and van der Waals forces contribute to the overall cohesive energy.

XLogP3

UNII

GHS Hazard Statements

H302 (10.42%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.